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Taselisib's Mechanism of Action

Taselisib (GDC-0032) is an oral, selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K). Its key

characteristics are [1]:

e Beta-Sparing Profile: It exhibits equipotent inhibition of the p110a, p110y, and p110d isoforms of
PI3K, but inhibits the p110p isoform with 30-fold lower potency [1].

¢ Preference for Mutant PIK3CA: It binds the ATP-binding pocket of PI3K with selective preference for
the mutated form of PIK3CA, the gene encoding the p110a subunit [2] [1]. This selectivity was
intended to improve efficacy in tumors driven by PIK3CA mutations [1].

e Dual Mechanism: Preclinical evidence suggests its action involves both blocking PI3K signaling and
reducing mutant p110a protein levels [1].

The diagram below illustrates the targeted signaling pathway and Taselisib's proposed mechanism.
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Taselisib selectively inhibits mutant PI3K to block tumor growth signals.

Phase Ib Clinical Trial in HER2+ Breast Cancer

A Phase Ib dose-escalation trial (NCT02390427) investigated Taselisib combined with anti-HER2 therapies
in 68 patients with advanced HER2-positive breast cancer [3] [4]. The primary goal was to determine the

Maximum Tolerated Dose (MTD) and assess safety.

Key Efficacy Results The table below summarizes the progression-free survival (PFS) for different

treatment cohorts at the Maximum Tolerated Dose.
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. Median PFS .
Cohort | Treatment Combination Key Observation
(Months)
A: Taselisib + T-DM1 6.3 [4] In patients with prior T-DM1 use, median
PFS was 10.4 months [3] [4].
C: Taselisib + Trastuzumab + 1.7 [4]
Pertuzumab
E: Taselisib + Trastuzumab + 10.6 [3] [4] Cohort for HR-positive patients [4].

Pertuzumab + Fulvestrant

Safety and Tolerability

e Maximum Tolerated Dose: The MTD of Taselisib was established at 4 mg once daily [3] [4].
¢ Toxicity Profile: Treatment was associated with substantial toxicities. Out of 68 patients, 34

experienced Grade =3 adverse events attributed to Taselisib [3] [4].
e Common Adverse Events: The most frequent all-grade adverse events were diarrhea, fatigue, and

oral mucositis [3] [4]. This challenging toxicity profile was a key factor in the discontinuation of

Taselisib's clinical development [1].

Supporting Preclinical Evidence

A foundational study evaluated Taselisib's efficacy against nine primary uterine serous carcinoma (USC) cell

lines. The experimental methodology and key findings are summarized below [2].

Key Experimental Protocols

e Drug-response Assay: Sensitivity to Taselisib was evaluated using flow-cytometry viability
assays. Cells were treated with various concentrations of Taselisib (0.05, 0.1, 0.5, 1.0, 2.0 uM) for

72 hours. Viable cells were quantified by staining with propidium iodide and analyzed via flow

cytometry (FACSCalibur) [2].

e Cell Cycle Analysis: USC cell lines were treated with Taselisib (50 nM, 100 nM, 500 nM) for 24
hours. Cells were fixed, permeabilized, stained with propidium iodide, and analyzed by flow cytometry

to determine DNA content and cell cycle distribution [2].
e Downstream Signaling Analysis: The effect on the PI3K pathway was assessed by measuring the

phosphorylation status of the S6 ribosomal protein (pS6) via flow cytometry after Taselisib exposure

[2].
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¢ In Vivo Efficacy: Preclinical activity was evaluated in a mouse xenograft model implanted with USC
tumors harboring both a PIK3CA mutation and HER2/neu amplification [2].

Key Preclinical Findings

e Taselisib caused strong differential growth inhibition in cell lines with HER2/neu amplification
and/or PIK3CA mutations, with significantly lower IC50 values compared to wild-type lines [2].

e Growth inhibition was linked to a dose-dependent increase in cells arrested in the GO/G1 phase
of the cell cycle [2].

e Treatment led to a dose-dependent decline in S6 protein phosphorylation, confirming target
engagement and pathway inhibition [2].

o Taselisib was highly active at reducing tumor growth in mouse xenografts and significantly
extended survival compared to control-treated mice [2].

Context from Other PI3K Inhibitors

The development of Taselisib was ultimately discontinued. As noted in one analysis, the modest
improvement in progression-free survival observed in the Phase III SANDPIPER trial, coupled with its
substantial toxicity profile, led to the conclusion that Taselisib was not favorable for further development
[1]. In contrast, other PI3Ka inhibitors like alpelisib, which demonstrates more potent and specific

inhibition, have achieved regulatory approval [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Taselisib clinical trial results phase I]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b549007#taselisib-clinical-trial-results-

phase-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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